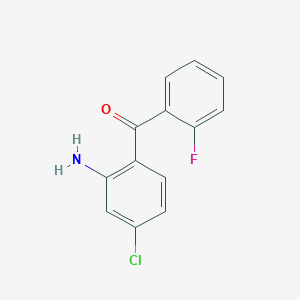

2-Amino-4-chloro-2'-fluorobenzophenone

Descripción

Contextual Significance in Substituted Benzophenone (B1666685) Chemistry

Substituted benzophenones are a class of compounds that have garnered considerable interest in medicinal chemistry and materials science. The benzophenone scaffold itself is a key structural motif in numerous biologically active molecules. The specific substitutions on the phenyl rings of 2-Amino-4-chloro-2'-fluorobenzophenone—an amino group, a chlorine atom, and a fluorine atom—play a crucial role in modifying its chemical reactivity and the properties of its downstream products.

The presence of both electron-donating (amino) and electron-withdrawing (chloro and fluoro) groups on the aromatic rings influences the electron density distribution within the molecule. This electronic diversity is a key factor in the compound's utility in various chemical transformations. The amino group, for instance, can be readily diazotized or acylated, providing a handle for further molecular elaboration.

Strategic Importance as an Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. 2-Aminobenzophenones, as a class, are well-established starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. wum.edu.plwikipedia.org The specific substitution pattern of this compound makes it a tailored starting material for the synthesis of specific benzodiazepine (B76468) derivatives and other pharmacologically relevant scaffolds. researchgate.net

The synthesis of substituted benzophenones like this compound often involves a Friedel-Crafts acylation reaction. asianpubs.orgepo.org This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, a common synthetic route to aminobenzophenones involves the reaction of a substituted aniline (B41778) with a substituted benzoyl chloride. asianpubs.org The synthesis of related compounds, such as 2-amino-4'-fluorobenzophenone (B132669), has been achieved through multi-step processes starting from materials like phthalic anhydride or o-nitrotoluene. google.comnus.edu.sg These synthetic strategies often involve protection and deprotection of the amino group to achieve the desired substitution pattern. asianpubs.org

While specific, detailed research findings on the direct synthesis and immediate downstream applications of this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates used in the synthesis of pharmaceuticals suggests its potential in the development of novel therapeutic agents. The strategic placement of the chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final products.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXGOBSNRWWAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371000 | |

| Record name | 2-Amino-4-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203303-05-3 | |

| Record name | (2-Amino-4-chlorophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203303-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203303-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 4 Chloro 2 Fluorobenzophenone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Electronic Absorption and Emission Characteristics

No data available.

X-ray Crystallographic Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry Confirmation

No data available.

Intermolecular Interactions and Crystal Packing Motifs

No data available.

Advanced Computational Chemistry and Theoretical Investigations of 2 Amino 4 Chloro 2 Fluorobenzophenone

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netinpressco.com DFT methods are employed to calculate various properties of 2-Amino-4-chloro-2'-fluorobenzophenone, providing a foundational understanding of its molecular behavior.

The first step in the computational analysis of a molecule is geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy. scialert.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape.

The molecule's structure is characterized by two phenyl rings attached to a central carbonyl group. The presence of substituents (amino, chloro, and fluoro groups) and the potential for rotation around the single bonds connecting the rings to the carbonyl carbon lead to various possible conformations. sci-hub.se Conformational analysis is performed to identify the most stable conformers. The dihedral angles, which describe the twist of the two aryl rings relative to the plane of the central carbonyl group, are critical parameters. In substituted benzophenones, these angles are influenced by steric hindrance and electronic interactions between the substituents and the carbonyl moiety. researchgate.net Computational studies on similar benzophenone (B1666685) derivatives reveal that the phenyl rings are typically twisted out of the plane of the C=O group to relieve steric strain. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzophenones This table presents typical values expected from DFT calculations on molecules with similar structural motifs. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.24 | Bond Angle | C-C-C (ring) | 120.0 |

| C-C (carbonyl) | 1.50 | C-C=O | 121.0 | ||

| C-N | 1.38 | Dihedral Angle | Phenyl Ring 1 | 25-40 | |

| C-Cl | 1.74 | Phenyl Ring 2 | 30-55 |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules like benzophenone derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are widely used and have been shown to provide reliable results for geometry and electronic properties. orientjchem.organalis.com.myscirp.org Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly paired with these functionals. analis.com.myresearchgate.netasianpubs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding, such as this compound. orientjchem.orgscirp.org The selection of an appropriate functional and basis set is a critical step to ensure that the computational predictions are chemically meaningful and accurate. researchgate.net

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of this compound, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. libretexts.orgacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. scialert.netresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. longdom.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. scialert.net

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO and localize its electron density primarily on the amino-substituted phenyl ring. Conversely, the electron-withdrawing carbonyl and fluoro groups are expected to lower the energy of the LUMO, with its density concentrated on the carbonyl group and the fluorinated phenyl ring. This distribution facilitates intramolecular charge transfer from the amino-substituted ring to the other parts of the molecule upon electronic excitation. scialert.net

Table 2: Illustrative Frontier Orbital Energies for Benzophenone Derivatives This table provides representative energy values based on DFT calculations for analogous compounds. mdpi.com Specific values for this compound are not available in the cited literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 to -6.5 |

| LUMO | -1.8 to -2.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.debhu.ac.in The MEP surface is colored according to the local electrostatic potential: red regions indicate negative potential (electron-rich), blue regions indicate positive potential (electron-poor), and green regions are neutral. wolfram.com

In the MEP map of this compound, the most negative potential (red) is expected around the highly electronegative oxygen atom of the carbonyl group, as well as the nitrogen, chlorine, and fluorine atoms, identifying these as likely sites for electrophilic attack. researchgate.netdtic.mil The most positive potential (blue) is anticipated around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack or hydrogen bonding interactions. bhu.ac.in The MEP map thus provides a clear, intuitive picture of the molecule's reactive landscape.

To quantify the distribution of electronic charge among the atoms, population analysis methods are used. Mulliken and Hirshfeld are two common schemes for assigning partial atomic charges from quantum chemical calculations. researchgate.netstackexchange.com While Mulliken charges are computationally simple, they can be highly dependent on the chosen basis set. arizona.edu Hirshfeld charges are generally considered to be less basis-set dependent and provide a more chemically intuitive picture of charge distribution. arizona.edu

For this compound, these analyses would quantify the electron-withdrawing and electron-donating effects of the substituents. The electronegative oxygen, nitrogen, chlorine, and fluorine atoms are expected to carry partial negative charges. The carbon atom of the carbonyl group, being bonded to a highly electronegative oxygen, would exhibit a significant partial positive charge, marking it as a primary electrophilic center. The hydrogen atoms of the amino group would carry partial positive charges. This detailed charge distribution is fundamental to understanding the molecule's dipole moment, polarity, and intermolecular interactions. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms This table shows representative charge values (in atomic units, a.u.) derived from calculations on similar molecular structures. Specific values for this compound are not available in the cited literature.

| Atom | Expected Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.45 to -0.60 |

| C (Carbonyl) | +0.40 to +0.55 |

| N (Amino) | -0.70 to -0.90 |

| Cl | -0.10 to -0.25 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. orientjchem.orgias.ac.in This analysis provides a localized, Lewis-like description of the molecular bonding.

For molecules structurally similar to this compound, NBO analysis typically reveals strong intramolecular hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). A key interaction often observed in amino-substituted aromatic compounds is the intramolecular hydrogen bond between the amino group and a nearby acceptor atom, which in this case could be the carbonyl oxygen. This interaction is characterized by the delocalization of a lone pair of electrons from the oxygen atom to the antibonding orbital of the N-H bond (n(O) → σ*(N-H)). orientjchem.orgias.ac.in

The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. In analogous compounds, these energies can be significant, indicating a substantial stabilizing effect on the molecular conformation.

Table 1: Representative Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Structurally Similar Benzophenone Derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=C) | 5.8 |

| LP(1) O | σ(N-H) | 2.5 |

| π(C=C) | π(C=C) | 20.1 |

| π(C=O) | π(C=C) | 15.3 |

Note: The data presented is illustrative and based on findings for structurally related benzophenone derivatives. The actual values for this compound would require specific computational analysis.

Intermolecular Interactions and Crystal Field Effects

The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. Computational methods such as Hirshfeld surface analysis and Noncovalent Interaction (NCI) analysis are instrumental in deciphering these packing forces.

Hirshfeld Surface and 2D Fingerprint Plot Analyses

Hirshfeld surface analysis provides a visual representation of intermolecular interactions in a crystal by mapping the electron distribution of a molecule within its crystalline environment. researchgate.netanalis.com.my The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions signify longer contacts. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Aromatic Compound.

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.8 |

| Cl···H/H···Cl | 8.3 |

| N···H/H···N | 5.1 |

| C···C (π-π) | 3.7 |

Note: This table illustrates typical contributions for a related molecule and the specific percentages for this compound may differ.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. researchgate.netnih.gov The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). NCI plots display isosurfaces of the RDG, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

In these plots, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. researchgate.netnih.gov For this compound, NCI analysis would be expected to visualize the intramolecular hydrogen bond between the amino group and the carbonyl oxygen as a blue region. Furthermore, intermolecular interactions such as halogen bonds involving the chlorine and fluorine atoms, as well as π-π stacking between the aromatic rings, would appear as green surfaces in the regions between adjacent molecules in a crystal lattice.

Simulation of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in the interpretation of experimental spectra. analis.com.myscispace.com Density Functional Theory (DFT) is widely used to calculate vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). analis.com.myscispace.com

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. researchgate.net By comparing the scaled theoretical spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For substituted benzophenones, characteristic vibrational modes include the C=O stretching, N-H stretching and bending, C-Cl stretching, and various aromatic C-C and C-H vibrations. scispace.comicm.edu.plscihorizon.com

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. analis.com.my The calculated excitation energies and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic transitions, which are typically of π → π* and n → π* character for aromatic ketones.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Similar Benzophenone Derivative.

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| N-H Asymmetric Stretch | 3450 | 3465 |

| N-H Symmetric Stretch | 3350 | 3362 |

| C=O Stretch | 1640 | 1655 |

| Aromatic C=C Stretch | 1590 | 1600 |

| C-Cl Stretch | 750 | 758 |

Note: The presented data is for illustrative purposes based on analogous compounds.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit large nonlinear optical (NLO) responses. scihorizon.comscielo.org.pe In this compound, the amino group acts as an electron donor and the carbonyl group and the halogen-substituted rings can act as electron acceptors, facilitating intramolecular charge transfer.

The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. scielo.org.pe A large β value suggests that the material may be a good candidate for applications such as second-harmonic generation. scihorizon.com The calculation of the dipole moment (μ) and polarizability (α) also provides insights into the NLO properties of the molecule.

Table 4: Calculated Electric Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) for a Representative Benzophenone Derivative.

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.5 |

| Polarizability (α) (esu) | 2.8 x 10⁻²³ |

| First-Order Hyperpolarizability (β) (esu) | 15.2 x 10⁻³⁰ |

Note: These values are representative and are based on calculations for similar molecular structures.

Mechanistic Studies and Chemical Reactivity of 2 Amino 4 Chloro 2 Fluorobenzophenone

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for compounds like 2-Amino-4-chloro-2'-fluorobenzophenone. In contrast to nucleophilic substitution on aliphatic systems, SNAr reactions on aromatic rings typically proceed via an addition-elimination mechanism. The aromatic ring itself, usually nucleophilic, becomes susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups. nih.gov In the case of this compound, the benzoyl group acts as a moderate electron-withdrawing group, activating the attached aromatic rings towards nucleophilic attack.

The SNAr mechanism involves two main steps. First, the nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com In this step, the aromaticity of the ring is temporarily broken. mdpi.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. wum.edu.pl In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.org

The this compound molecule possesses two different halogen atoms, chlorine and fluorine, on separate phenyl rings, each of which can potentially act as a leaving group in nucleophilic aromatic substitution reactions. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. wum.edu.pl This is because the rate-determining step is usually the initial attack by the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The fluorine atom on the 2'-position is particularly susceptible to displacement by various nucleophiles. This reactivity is exploited in the synthesis of derivatives where the fluorine is replaced by groups such as amines, alkoxides, or mercaptides. Such displacement reactions can often proceed under relatively mild conditions, sometimes even at room temperature, to yield ortho-substituted aminobenzophenones.

Table 1: Factors Influencing Halogen Displacement in SNAr Reactions

| Factor | Description | Implication for this compound |

| Electronegativity of Halogen | Higher electronegativity makes the attached carbon more electrophilic and susceptible to attack. | The fluorine atom makes the C-2' carbon a prime target for nucleophiles. |

| Position of Activating Groups | Electron-withdrawing groups (like the carbonyl) stabilize the negative charge in the Meisenheimer intermediate, especially when ortho or para to the leaving group. nih.gov | The carbonyl group activates the 2'-position on the fluorophenyl ring for nucleophilic attack. |

| Nature of Nucleophile | Stronger nucleophiles react more readily. | A wide range of nucleophiles (amines, alkoxides) can displace the fluorine atom. |

An alternative mechanism for nucleophilic aromatic substitution involves the formation of a highly reactive aryne intermediate, such as benzyne. nih.gov This pathway, known as the elimination-addition mechanism, is distinct from the SNAr pathway and typically occurs under conditions involving very strong bases (like sodium amide) and aryl halides that are not activated by electron-withdrawing groups. nih.gov

While aryne intermediates are not commonly observed in the substitution reactions of this compound, they are relevant to the synthesis of the broader 2-aminobenzophenone (B122507) scaffold. psu.edu For instance, some synthetic routes report the transformation of acyl hydrazides into protected 2-aminobenzophenones through an aryne-based molecular rearrangement. psu.edunih.gov This highlights the role of aryne chemistry in building the core structure of these important synthetic intermediates.

Intramolecular Cyclization Reaction Pathways

The ortho-amino ketone functionality of this compound is a classic precursor for intramolecular cyclization reactions, leading to the formation of various important heterocyclic frameworks. organic-chemistry.orgrsc.org The amino group can act as an internal nucleophile, attacking the carbonyl carbon or another electrophilic center after a preceding reaction step, resulting in the formation of new ring systems.

2-Aminobenzophenones are established precursors for the synthesis of acridones, a class of nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.org One common pathway for this transformation is the Ullmann condensation, a copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org In an intramolecular context, this reaction can forge the C-N bond necessary to form the central ring of the acridone (B373769) system. The mechanism typically involves the copper(I) species undergoing oxidative addition with an aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the new C-N bond.

Furthermore, oxidative cyclization provides a direct route to acridone frameworks from 2-aminobenzophenones. asianpubs.org Studies have shown that the oxidation of 2-aminobenzophenone derivatives can induce coupling between the amino group and the second aromatic ring, leading to the formation of 9-acridones. asianpubs.org This process often involves the generation of a radical species on the amino group or the aromatic ring, which then initiates the cyclization.

Perhaps the most significant application of 2-aminobenzophenones, including the title compound, is in the synthesis of 1,4-benzodiazepines, a prominent class of psychoactive drugs. organic-chemistry.orgresearchgate.net The 2-amino-5-chloro-2'-fluorobenzophenone (B18288) structure is a key intermediate for anxiolytics such as flutazolam. The general and widely employed synthetic route involves a two-step process:

Amide Formation: The 2-amino group is first acylated. A common method involves reaction with an amino acid derivative, such as an ethyl glycinate (B8599266) ester, to form an intermediate amide.

Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular cyclization. Typically, this involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the benzophenone (B1666685), often facilitated by a base, to form the characteristic seven-membered diazepine (B8756704) ring.

This synthetic strategy is highly versatile and has been adapted for the creation of a wide array of benzodiazepine (B76468) derivatives, including lorazepam and chlordiazepoxide, from structurally similar 2-aminobenzophenones. researchgate.net

Table 2: Major Cyclization Pathways

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Framework |

| 2-Aminobenzophenone derivative | Intramolecular Ullmann Condensation | Copper catalyst, Heat | Acridone |

| 2-Aminobenzophenone derivative | Oxidative Cyclization | Oxidizing agent (e.g., K₂S₂O₈) | Acridone asianpubs.org |

| 2-Aminobenzophenone derivative | Condensation & Cyclization | Amino acid ester (e.g., ethyl glycinate), Base | 1,4-Benzodiazepine |

Oxidative Reaction Mechanisms Involving Benzophenone Derivatives

The this compound molecule can undergo various oxidative reactions, targeting either the substituent groups or the benzophenone core. As mentioned previously, oxidative conditions can promote the intramolecular cyclization of 2-aminobenzophenones to yield acridone derivatives. asianpubs.org This specific transformation highlights a productive oxidative pathway.

More broadly, the benzophenone core structure is known to be susceptible to oxidative degradation through several mechanisms, particularly under photochemical conditions. Benzophenone derivatives are widely used as UV filters and their environmental fate has been studied extensively. nih.gov Advanced Oxidation Processes (AOPs), which involve highly reactive species like hydroxyl radicals (•OH), are effective in degrading these compounds. nih.govpsu.edu

The photodegradation of benzophenones can be initiated by:

Direct Photolysis: Absorption of UV light can lead to the breaking of covalent bonds. nih.gov

Indirect Photolysis: In aqueous environments, UV irradiation in the presence of substances like hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂) generates hydroxyl radicals. nih.govnih.gov These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring-opening and mineralization.

Sensitized Photodegradation: Other molecules present in the environment, such as nitrite, can absorb light and generate reactive species (like •OH and NO₂•) that in turn react with and degrade the benzophenone molecule.

These oxidative pathways are generally radical in nature and represent potential degradation routes for this compound, particularly concerning its environmental persistence.

Reaction Kinetics and Catalysis in Synthetic Transformations

The synthesis of this compound and related compounds is a multi-step process that often involves the use of catalysts to enhance reaction rates and selectivity. The core of its synthesis is typically a Friedel-Crafts acylation, a well-studied reaction in organic chemistry.

Reaction Kinetics

Detailed kinetic studies specifically for the synthesis of this compound are not readily found in peer-reviewed literature. However, the kinetics of Friedel-Crafts acylation reactions, in general, are known to be influenced by several factors including the nature of the substrate, the acylating agent, the catalyst, the solvent, and the reaction temperature.

For analogous reactions, such as the benzoylation of chlorobenzene, the reaction is known to be sensitive to the concentration of the reactants and the catalyst. The reaction rate is typically first order with respect to the acylating agent-catalyst complex and the aromatic substrate. The presence of deactivating groups on either the benzoyl chloride or the aniline (B41778), such as the chloro and fluoro substituents in the case of this compound synthesis, generally slows down the reaction rate compared to unsubstituted reactants.

A patent describing the synthesis of a related compound, 2-amino-5-chloro-2'-fluorobenzophenone, indicates that the reaction of o-fluorobenzoyl chloride and p-chloroaniline is carried out at a high temperature (180-205°C) for a specific duration (40 minutes), suggesting that significant thermal energy is required to overcome the activation barrier for this reaction.

Catalysis in Synthetic Transformations

The Friedel-Crafts acylation step in the synthesis of 2-aminobenzophenones is almost invariably catalyzed by a Lewis acid. The catalyst plays a crucial role in activating the acylating agent, making it more electrophilic and susceptible to attack by the aromatic ring.

Commonly Used Catalysts:

Zinc Chloride (ZnCl₂): Several patents describe the use of zinc chloride as a catalyst in the synthesis of 2-aminobenzophenones. For instance, in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, zinc chloride is used at a high temperature.

Aluminum Chloride (AlCl₃): Aluminum chloride is a powerful and widely used Lewis acid catalyst for Friedel-Crafts reactions. It is effective in promoting the acylation of even deactivated aromatic rings.

Iron(III) Supported on K-10 Clay: For the synthesis of related benzophenones, solid acid catalysts like Fe³⁺ supported on K-10 clay have been investigated as a more environmentally friendly alternative to traditional Lewis acids. These catalysts can be easily separated from the reaction mixture and potentially reused.

Palladium-Carbon (Pd/C): In multi-step syntheses of 2-aminobenzophenones that involve a reduction step, palladium on carbon is a common catalyst. For example, it can be used for the hydrogenation of a nitro group to an amino group.

Influence of Catalysts on Reaction Conditions and Yields:

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| ZnCl₂ | o-Fluorobenzoyl chloride, p-Chloroaniline | None | 180-205 | 40 min | Not specified |

| AlCl₃ | Substituted benzoyl chloride, Aniline derivative | Organic Solvent | Varies | Varies | Moderate to Good |

| Fe³⁺/K-10 Clay | p-Chlorobenzoyl chloride, Phenol | Ethylene dichloride | 40 | Not specified | up to 97 |

| Pd/C | 5-chloro-3-phenyl-2,1-benzisoxazole | Methanol | 50-53 | 2 hours | High |

Note: The data in this table is derived from syntheses of analogous or related compounds and is intended to be illustrative of the general reaction conditions.

Catalyst Loading and Efficiency:

The amount of catalyst used, or catalyst loading, is a critical parameter. While stoichiometric amounts of Lewis acids are often used in traditional Friedel-Crafts reactions, research is ongoing to develop catalytic systems that are effective at lower loadings. The efficiency of a catalyst is also measured by its turnover number (TON) and turnover frequency (TOF), which represent the number of moles of product formed per mole of catalyst and the TON per unit time, respectively. Unfortunately, specific TON and TOF values for the catalytic synthesis of this compound are not available in the reviewed literature.

Synthetic Applications and Derivatization Strategies of 2 Amino 4 Chloro 2 Fluorobenzophenone

Precursor in Heterocyclic Synthesis

The strategic placement of the amino and benzoyl moieties in 2-amino-4-chloro-2'-fluorobenzophenone makes it an ideal starting material for building fused heterocyclic rings, which are core structures in many pharmacologically significant molecules. wum.edu.plnih.gov

The Friedländer annulation is a classical and direct method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde). wikipedia.orgorganicreactions.org In this context, this compound can react with various carbonyl compounds under acid or base catalysis to yield highly substituted quinolines. organic-chemistry.orgnih.gov

The general mechanism involves an initial aldol-type condensation between the α-methylene ketone and the carbonyl group of the benzophenone (B1666685), followed by cyclization and dehydration (elimination of a water molecule) to form the stable aromatic quinoline (B57606) ring. wikipedia.org The reaction with an unsymmetrical ketone can potentially lead to two regioisomeric products, depending on which α-methylene group participates in the initial condensation.

Table 1: Examples of Friedländer Synthesis with this compound

| Reactant (α-Methylene Compound) | Expected Quinoline Product |

| Acetone | 7-Chloro-4-(2-fluorophenyl)-2-methylquinoline |

| Acetophenone | 7-Chloro-4-(2-fluorophenyl)-2-phenylquinoline |

| Cyclohexanone | 8-Chloro-5-(2-fluorophenyl)-1,2,3,4-tetrahydroacridine |

2-Aminobenzophenones are key synthons for building the tricyclic frameworks of acridines and acridones. wum.edu.plasianpubs.org The synthesis of acridones from 2-aminobenzophenone (B122507) derivatives can be achieved through a two-step process. The first step involves an Ullmann condensation, where this compound is reacted with an o-halobenzoic acid in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate. orgsyn.orgwikipedia.org

This intermediate is then subjected to an acid-catalyzed intramolecular cyclization. orgsyn.org Concentrated sulfuric acid is commonly used to promote the electrophilic attack of the carboxylic acid group onto the opposing aromatic ring, followed by dehydration to yield the corresponding acridone (B373769). orgsyn.orgjuniperpublishers.com The resulting product would be a substituted 9-acridone, a planar heterocyclic system found in various bioactive compounds. nih.govjocpr.com

Perhaps the most significant application of 2-aminobenzophenones, including the 4-chloro-2'-fluoro derivative, is in the synthesis of 1,4-benzodiazepines, a class of compounds with notable therapeutic applications. wum.edu.plwikipedia.orgresearchgate.net

A common synthetic route involves the following steps:

Acylation: The amino group of this compound is first acylated, typically using a haloacetyl chloride (e.g., chloroacetyl chloride) or by reaction with an amino acid derivative like glycine (B1666218) ethyl ester hydrochloride. This step forms an amide intermediate.

Cyclization: The resulting intermediate, such as 2-(chloroacetamido)-4-chloro-2'-fluorobenzophenone, is then treated with ammonia (B1221849). google.com The ammonia displaces the halide and subsequently attacks the benzophenone's carbonyl carbon, leading to intramolecular cyclization and the formation of the seven-membered diazepine (B8756704) ring. google.com

This versatile synthetic pathway allows for the introduction of various substituents on the final benzodiazepine (B76468) structure, depending on the specific acylating agents and reaction conditions used. While the synthesis of benzotriazepines is less commonly detailed, analogous strategies involving cyclization with hydrazine (B178648) derivatives or related nitrogen synthons could theoretically be employed to construct the corresponding seven-membered rings containing three nitrogen atoms.

Development of Functionalized Derivatives for Specific Applications

Beyond its role as a precursor for heterocycles, this compound can be chemically modified to produce functionalized derivatives. These modifications can be used to alter the compound's properties or to prepare it for subsequent synthetic transformations.

The reactivity of this compound allows for functionalization at several sites:

N-Functionalization: The primary amino group is a key site for derivatization.

Alkylation/Acylation: The nitrogen can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for building more complex structures, such as the benzodiazepine precursors mentioned previously. wikipedia.org

Sulfonylation: The amino group can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to form a sulfonamide. google.com This not only modifies the electronic properties of the molecule but also serves as a protecting group for the amine during subsequent reactions. google.comekb.eg

Aromatic Ring Substitution:

Nucleophilic Aromatic Substitution (SNAr): The 2'-fluoro substituent on the benzoyl ring is activated towards nucleophilic attack. This fluorine atom can be displaced by various nucleophiles, such as alkoxides (e.g., sodium methoxide) or amines, under appropriate conditions. google.com This strategy provides a direct route to introduce new functional groups at the 2'-position of the benzophenone core. google.com

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagent(s) | Functional Group Modified | Product Type |

| Acylation | Chloroacetyl chloride | Amino group | N-(5-Chloro-2-(2-fluorobenzoyl)phenyl)-2-chloroacetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Amino group | N-(5-Chloro-2-(2-fluorobenzoyl)phenyl)-4-methylbenzenesulfonamide |

| SNAr | Sodium methoxide (B1231860) (CH₃ONa) | 2'-Fluoro group | 2-Amino-4-chloro-2'-methoxybenzophenone |

| SNAr | Piperidine | 2'-Fluoro group | 2-Amino-4-chloro-2'-(piperidin-1-yl)benzophenone |

Advanced Research Applications of 2 Amino 4 Chloro 2 Fluorobenzophenone in Diverse Fields

Pharmaceutical and Medicinal Chemistry Research

The utility of the 2-aminobenzophenone (B122507) scaffold is well-established in medicinal chemistry, serving as a foundational element for a wide array of therapeutic agents. The specific substitutions on 2-Amino-4-chloro-2'-fluorobenzophenone make it a valuable intermediate in the synthesis of complex pharmaceutical molecules and a candidate for theoretical and preclinical evaluation.

Intermediate in Drug Synthesis (e.g., anti-cholesterol, antidepressant, anti-inflammatory agents)

The primary application of this compound and its close analogs is as a crucial building block in the synthesis of bioactive molecules.

Anti-Cholesterol Agents: A structurally related compound, 2-amino-4'-fluorobenzophenone (B132669), is a key intermediate in the synthesis of Pitavastatin Calcium. google.com Pitavastatin is an effective anti-cholesterol medication, and 2-amino-4'-fluorobenzophenone is essential for creating the quinoline (B57606) core of the final drug molecule. google.com The synthesis highlights the importance of the aminobenzophenone structure in constructing complex heterocyclic systems used in cardiovascular medicine.

Antidepressant Agents: The broader class of 2-aminobenzophenones serves as starting materials for various psychoactive drugs, including the antidepressant tampramine. google.com Furthermore, a radiolabeled derivative containing the 2-amino-4-chloro-5-fluorophenyl core, specifically 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine ([18F]ACF), has been developed as a potential positron emission tomography (PET) tracer. nih.gov This tracer is designed for imaging the serotonin (B10506) transporter (SERT), a primary target for many antidepressant medications. nih.gov This application underscores the value of this chemical scaffold in neuroscience research for studying the mechanisms of neuropsychiatric disorders.

Anti-inflammatory Agents: While direct synthesis from this compound is not widely documented, the general 2-aminobenzophenone framework is integral to known anti-inflammatory drugs like proquazone (B1679723) and amfenac. tubitak.gov.tr Research into novel anti-inflammatory agents continues to leverage this core structure. For instance, a series of benzophenone (B1666685) derivatives containing a thiazole (B1198619) nucleus were designed and synthesized to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. mdpi.com Similarly, potential prodrugs of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid have been synthesized and evaluated for their anti-inflammatory potency. nih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target. Derivatives of the 2-aminobenzophenone scaffold are frequently subjected to these studies to elucidate their mechanism of action and guide the design of more potent inhibitors.

Research groups have performed docking studies on various derivatives to understand their interaction with specific enzymes. For example, newly synthesized benzophenone derivatives featuring a thiazole group were evaluated for their inhibitory potential against COX isoenzymes, which are central to the inflammatory process. mdpi.com In another study, fluoroaniline (B8554772) derivatives of hydroxynaphthoquinone were subjected to molecular docking against the B-raf protein, a target in melanoma research, with the results indicating a strong binding affinity. nih.gov These computational studies are crucial for rational drug design, allowing researchers to prioritize compounds for synthesis and biological testing.

| Derivative Class | Biological Target | Key Findings |

| Benzophenone Thiazole Derivatives | Cyclooxygenase (COX) Isoenzymes | Demonstrated inhibitory potential against key inflammatory enzymes. mdpi.com |

| Fluoroaniline Derivatives of Hydroxynaphthoquinone | B-raf Protein | Showed better binding affinity towards the B-raf protein target. nih.gov |

| 2-Aminobenzochromene Derivatives | Liver Fibrosis Target Protein | Suggested that specific ligands are effective for liver fibrosis treatment. nih.gov |

ADME (Absorption, Distribution, Metabolism, Excretion) Analysis for Pharmacokinetic Prediction

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME, are critical for its success. In silico (computer-based) ADME prediction is an essential step in modern drug discovery, helping to identify compounds with favorable drug-like properties early in the process.

| ADME Parameter | Study Focus | Typical Findings |

| Absorption | In silico prediction for benzothiazole-oxadiazole derivatives | Most compounds exhibited >70% absorption. bioline.org.br |

| Drug-Likeness | Evaluation of benzothiazole-oxadiazole derivatives | All tested compounds complied with Lipinski's rule of five. bioline.org.br |

| Bioavailability | Assessment of benzothiazole-oxadiazole derivatives | All tested compounds followed Veber's rule, indicating good intestinal absorption. bioline.org.br |

| Distribution | In vitro study of an antileishmanial quinoline-acetamide derivative | Log D values of 0.54 (octanol/PBS) and -1.33 (cyclohexane/PBS) were determined. |

Cytotoxicity and Bioactivity Assessment (if derived compounds)

Assessing the cytotoxicity of new chemical entities is a fundamental step in determining their therapeutic potential, particularly in cancer research. Compounds derived from the 2-aminobenzophenone scaffold have been evaluated for their effects on various cell lines.

For example, a study on new N-substituted 4-aminophenol (B1666318) derivatives, designed as potential antimelanoma agents, showed significant antiproliferative effects on pigmented human melanoma cell lines (HBL). nih.gov A marked increase in cytotoxicity was observed in derivatives containing a morpholine (B109124) moiety. nih.gov In another research effort, a series of novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were synthesized and tested for cytotoxic activity against colon, breast, and cervical cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov

| Derivative Compound | Cell Line(s) | Bioactivity/Cytotoxicity Finding |

| N-(2-morpholinoethyl)-4-aminophenol | Human Melanoma (HBL) | IC50 of 20 µg/ml. nih.gov |

| Diacetoxy-derivative of morpholine-aminophenol | Human Melanoma (HBL & LND1) | IC50 of 15 µg/ml (HBL) and 2 µg/ml (LND1). nih.gov |

| 4-chloro-5-methylbenzenesulfonamide derivatives | HCT-116 (colon), MCF-7 (breast), HeLa (cervical) | IC50 values ranging from 3.6 µM to 11.0 µM for the most active compounds. nih.gov |

Analytical Chemistry Method Development

The detection and quantification of chemical compounds are essential for quality control, environmental monitoring, and research. The development of robust analytical methods for compounds like this compound is therefore an area of active interest.

Development of Spectrophotometric Assays for Trace Analysis

Spectrophotometry is a widely used technique for the quantitative analysis of chemical substances. While a specific spectrophotometric assay for the trace analysis of this compound is not prominently described in the literature, research on analogous compounds provides a framework for how such a method could be developed.

For instance, the spectroscopic properties of the closely related compound 2-amino-4-chlorobenzonitrile (B1265954) have been characterized using UV-Vis spectroscopy. analis.com.my The analysis showed two primary absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my This foundational data is the first step in developing a quantitative spectrophotometric method. For other benzophenone-derived compounds, analytical methods for trace analysis in environmental samples have been established using techniques like solid-phase extraction followed by gas chromatography-mass spectrometry, achieving detection limits in the nanogram per liter (ng L⁻¹) range. nih.gov Although not based on spectrophotometry, these methods highlight the importance of developing sensitive techniques for trace-level detection of this class of compounds.

Chromatographic Methodologies (e.g., RP-HPLC) for Purity Assessment and Related Substances

The purity of chemical compounds is paramount in research and industrial applications. For substituted benzophenones like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a principal analytical technique for assessing purity and identifying related substances or impurities. While specific validated methods for this compound are not extensively detailed in publicly available literature, the methodology can be inferred from established protocols for structurally similar compounds.

RP-HPLC methods for related aromatic amines and ketones typically involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. researchgate.net A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer or water with an acid modifier like acetic or formic acid) is used to elute the compounds from the column. researchgate.netsielc.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the 230-280 nm range. caymanchem.comutu.ac.in

The development and validation of such a method would involve assessing parameters like specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.netutu.ac.in For instance, a method developed for Chlorzoxazone and its related substance, 2-amino-4-chlorophenol, utilized a C18 column with a mobile phase of water, acetonitrile, and acetic acid, achieving good separation and sensitivity. researchgate.netutu.ac.in Such methods are crucial for ensuring the quality and consistency of this compound for its use in advanced applications.

Table 1: Representative RP-HPLC Parameters for Analysis of Related Aromatic Compounds This table is a composite based on typical methodologies for similar compounds and does not represent a specific validated method for this compound.

| Parameter | Typical Value/Condition | Source(s) |

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netutu.ac.in |

| Mobile Phase | Acetonitrile:Water:Acid (e.g., Acetic/Formic) | researchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient | researchgate.netpensoft.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netutu.ac.in |

| Detection | UV at ~230-280 nm | caymanchem.comutu.ac.in |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | pensoft.net |

Photochemical Research Potential

The inherent structure of this compound, which combines a benzophenone core with halogen and amine substituents, makes it a compound of significant interest for photochemical research.

The presence of chloro, amino, and fluoro groups on the aromatic rings suggests that this compound is susceptible to photodegradation under UV irradiation. Studies on analogous compounds like 2-aminophenol, 4-chlorophenol, and 4-chloro-2-aminophenol reveal that photocatalytic degradation pathways often involve the generation of highly reactive species like hydroxyl radicals. tsijournals.comresearchgate.net These radicals can attack the aromatic ring, leading to hydroxylation, cleavage of the carbon-chlorine bond (dehalogenation), and eventual mineralization of the organic structure. tsijournals.comnih.gov

For this compound, potential photodegradation mechanisms could include:

Dehalogenation: The carbon-chlorine bond is often the most labile site for photolytic cleavage, releasing a chloride ion.

Oxidation of the Amino Group: The -NH2 group can be oxidized, which is a common pathway in the degradation of aromatic amines.

Aromatic Ring Opening: Following initial attacks, the stable aromatic rings can be cleaved, leading to the formation of smaller aliphatic acids and eventually CO2 and water.

Investigating these mechanisms is crucial for understanding the environmental fate of this compound and for developing applications where controlled degradation may be desirable.

The benzophenone backbone is a well-established chromophore known for its ability to absorb UV radiation. This property is the basis for the use of many benzophenone derivatives as UV stabilizers in plastics, coatings, and other materials. chemicalbook.com Research on 2,4-dihydroxybenzophenone (B1670367) derivatives has shown their effectiveness as UV light absorbers to prevent the photodegradation of other chemical compounds, such as pesticides. nih.gov

Given its structure, this compound has strong potential as a UV-absorbing agent. The energy absorbed from UV light can be dissipated harmlessly as heat or by inducing photochemical reactions if the compound acts as a photosensitizer. As a photosensitizer, it could absorb light and transfer the energy to another molecule, initiating a specific chemical reaction. This property could be harnessed in photopolymerization, organic synthesis, or photodynamic therapy research. Further studies would be needed to characterize its absorption spectrum, quantum yield, and efficiency as a UV stabilizer or photosensitizer.

Potential in Materials Science and Dyes/Pigments

The unique combination of functional groups in this compound makes it a valuable intermediate and building block in materials science and the synthesis of dyes and pigments.

Structurally related compounds are utilized in the production of dyes, pigments, and fluorescent agents. chemimpex.comontosight.ai The aromatic rings and the amino group (-NH2) act as a chromophore and auxochrome system, which is fundamental to color in organic molecules. The presence of halogen atoms (chlorine and fluorine) can enhance the stability, lightfastness, and color intensity of the resulting dyes. chemimpex.com The fluorine substitution, in particular, is known to contribute to improved performance and stability in various materials. chemimpex.com

Beyond dyes, this compound has potential applications in the development of high-performance materials. Its use as an intermediate allows for the synthesis of more complex molecules for advanced applications like specialized coatings and electronic materials. chemimpex.com The benzophenone moiety's UV-absorbing properties could be incorporated into polymer backbones to create materials with inherent UV protection, prolonging their lifespan when exposed to sunlight. chemicalbook.com

Table 2: Summary of Advanced Research Applications

| Research Area | Application | Rationale | Source(s) |

| Photochemistry | Photodegradation Studies | Understanding environmental fate; susceptibility of C-Cl and amino groups. | tsijournals.comresearchgate.netnih.gov |

| UV-Absorbing Agent | Benzophenone core is a strong chromophore; used in UV stabilization. | chemicalbook.comnih.gov | |

| Materials Science | Dye & Pigment Synthesis | Aromatic amine structure acts as a chromophore/auxochrome system. | chemimpex.comontosight.ai |

| High-Performance Coatings | Serves as a stable intermediate for complex polymers and materials. | chemimpex.com |

Concluding Perspectives and Future Research Directions

Unexplored Synthetic Avenues for 2-Amino-4-chloro-2'-fluorobenzophenone

The synthesis of aminobenzophenones has traditionally been dominated by methodologies such as the Friedel-Crafts reaction. asianpubs.orgresearchgate.net For this compound, established routes would likely involve the acylation of 3-chloroaniline (B41212) with 2-fluorobenzoyl chloride or the reaction of 2-fluoroaniline (B146934) with 4-chloro-2-aminobenzoyl chloride, often requiring protection/deprotection steps for the amino group and harsh Lewis acid catalysts. asianpubs.org Future research should pivot towards developing more efficient, sustainable, and atom-economical synthetic strategies.

Several modern synthetic approaches remain unexplored for this target molecule. Palladium-catalyzed coupling reactions, which have been successfully used for other aminobenzophenones, could offer a milder and more functional-group-tolerant alternative. researchgate.net For instance, a Suzuki or Stille coupling of a 2-fluorophenylboronic acid (or organostannane) with a 2-amino-4-chlorobenzoyl derivative could be a viable route. Another promising direction is the application of transition-metal-free methods, potentially utilizing organocatalysis or photo-redox catalysis to forge the central carbonyl linkage. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for related heterocyclic syntheses and could be applied to the Friedel-Crafts or coupling reactions for this compound. researchgate.net

A comparative analysis of potential unexplored synthetic routes is presented below.

| Synthetic Strategy | Proposed Reactants | Potential Advantages | Key Research Question |

| Catalytic C-H Arylation | 3-Chloroaniline and 2-Fluorobenzaldehyde | High atom economy, fewer pre-functionalization steps. | Identifying a suitable catalyst system (e.g., Pd, Ru, Rh) for regioselective C-H activation. |

| Microwave-Assisted Friedel-Crafts | 3-Chloroaniline and 2-Fluorobenzoyl Chloride | Drastically reduced reaction times, potential for improved yields and cleaner reactions. | Optimization of solvent, catalyst (e.g., solid acids), and microwave parameters. |

| Carbonylative Coupling | 1-Bromo-3-chloro-benzene and 2-Fluoroaniline | Use of CO as a C1 building block, potential for high convergence. | Development of a dual catalytic system for efficient carbonylation and amination. |

| Photo-redox Catalysis | Radical precursors of the respective aryl rings | Mild, ambient temperature conditions; novel reactivity pathways. | Can the desired bond formation be achieved with high selectivity under photochemical conditions? |

Exploring these avenues could lead to the development of a scalable, cost-effective, and environmentally benign process for the production of this compound.

Opportunities in Advanced Spectroscopic and Computational Characterization

The detailed spectroscopic and structural characterization of this compound is largely absent from the scientific literature. While basic analytical data for isomers is available, a comprehensive study employing modern techniques is a critical next step. biosynth.comcaymanchem.com Such a study would provide a fundamental understanding of its molecular structure, electronic properties, and intermolecular interactions.

Advanced characterization should include single-crystal X-ray diffraction to definitively determine its solid-state conformation, including the torsion angle between the phenyl rings, and to analyze intermolecular packing forces such as hydrogen bonding and halogen interactions. Spectroscopic investigations using 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy are necessary to create a complete dataset for this compound. analis.com.my

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data. analis.com.my DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and simulate NMR and electronic spectra. Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can provide deep insights into the molecule's reactivity and potential interaction sites. biosynth.com Hirshfeld surface analysis, which has been applied to related compounds, could be used to visualize and quantify intermolecular contacts in the crystal lattice. analis.com.my

| Technique | Objective | Predicted/Hypothetical Data |

| ¹H NMR | Confirm proton environments and coupling. | Aromatic protons expected in the range of 6.5-8.0 ppm; broad singlet for -NH₂ protons. |

| ¹³C NMR | Identify all unique carbon atoms. | Carbonyl carbon signal expected >190 ppm; carbons attached to F and Cl will show characteristic shifts and couplings. |

| ¹⁹F NMR | Characterize the fluorine environment. | A singlet or doublet (due to coupling with ortho protons) is expected, with a chemical shift characteristic of an aryl fluoride. |

| FTIR (cm⁻¹) | Identify key functional groups. | N-H stretches (~3300-3500), C=O stretch (~1630-1680), C-F stretch (~1100-1250), C-Cl stretch (~700-800). |

| UV-Vis (nm) | Analyze electronic transitions. | Expect π → π* and n → π* transitions, characteristic of the benzophenone (B1666685) chromophore. analis.com.my |

| DFT/MEP | Predict reactivity and intermolecular interactions. | The amino group and carbonyl oxygen are expected to be nucleophilic regions, while the carbonyl carbon will be electrophilic. |

Expanding the Scope of Mechanistic Understanding

Substituted 2-aminobenzophenones are well-established precursors for a variety of heterocyclic systems, most notably benzodiazepines. asianpubs.org The core reaction involves the cyclization of the aminobenzophenone skeleton with an amino acid derivative or a similar building block. The precise influence of the substituent pattern on the kinetics and thermodynamics of these cyclization reactions is an area ripe for investigation.

For this compound, the electronic effects of the electron-withdrawing chlorine atom on one ring and the fluorine atom on the other could significantly modulate the reactivity of both the amino group and the carbonyl center. Mechanistic studies, combining experimental kinetics with computational modeling (e.g., transition state theory via DFT), could elucidate the reaction pathways for its conversion into therapeutically relevant scaffolds. Key questions to address include:

How does the 4-chloro substituent affect the nucleophilicity of the 2-amino group compared to its non-chlorinated analogue?

What is the role of the 2'-fluoro group in influencing the electrophilicity of the carbonyl carbon and the stability of reaction intermediates?

Can the halogen atoms participate in non-covalent interactions that guide the conformation of transition states during cyclization reactions?

A deeper mechanistic understanding would not only be of academic interest but would also enable the rational design of more efficient synthetic protocols for complex molecules derived from this intermediate.

Emerging Applications in Drug Discovery and Functional Materials

The primary value of many 2-aminobenzophenone (B122507) derivatives lies in their role as scaffolds for biologically active compounds. asianpubs.orgnih.gov Given that the closely related isomer, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), is a known intermediate for anxiolytic drugs, it is highly probable that this compound could serve as a building block for novel Central Nervous System (CNS) agents. biosynth.com The strategic placement of halogen atoms is a common tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.

Beyond CNS applications, the 2-aminobenzophenone core is present in compounds with a wide array of pharmacological activities. researchgate.net Exploring derivatives of this compound could lead to the discovery of new therapeutic agents in areas such as oncology and infectious diseases.

| Compound Class/Derivative | Potential Therapeutic Area | Rationale based on Analogues |

| 1,4-Benzodiazepines | Anxiolytics, Anticonvulsants | Isomers are established precursors for anxiolytic drugs. biosynth.com |

| Quinazolines/Quinolines | Anticancer, Antimicrobial | The aminobenzophenone scaffold is used to synthesize these bioactive heterocycles. researchgate.net |

| Acridones | Antitumor, Antiviral | Cyclization of aminobenzophenones can yield the acridone (B373769) core structure. researchgate.net |

| Novel Tubulin Polymerization Inhibitors | Anticancer (Antimitotic) | Certain 2-aminobenzophenone structures show potent antimitotic activity. nih.gov |

In the realm of functional materials, the benzophenone moiety is a well-known photoinitiator. The unique substitution pattern of this compound could be exploited to develop novel photoactive polymers, organic light-emitting diodes (OLEDs), or fluorescent probes for chemical sensing. The amino group provides a convenient handle for further functionalization and incorporation into larger macromolecular structures. Future research should therefore also explore the photophysical properties of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-Amino-4-chloro-2'-fluorobenzophenone, and how are intermediates characterized?

- Methodological Answer : A common synthetic pathway involves sequential functionalization of halogenated benzophenone precursors. For example, bromoacetic acid chloride reacts with 5-chloro-2'-fluorobenzophenone derivatives to form intermediates like 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone. Subsequent reduction with lithium aluminum hydride yields the final product. Key characterization steps include:

- NMR spectroscopy for tracking substituent addition.

- Mass spectrometry (MS) to confirm molecular weight and purity (>97%) .

- Table: Key Synthetic Intermediates

| Intermediate | Reaction Step | Characterization Techniques |

|---|---|---|

| 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone | Bromoacetylation | H NMR, C NMR, HPLC |

| 2-(Diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone | Amine functionalization | FT-IR, MS |

Q. Which analytical techniques are prioritized for purity assessment and structural elucidation?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) and detects trace impurities.

- Nuclear Magnetic Resonance (NMR) : Resolves positional isomerism (e.g., chloro vs. fluoro substituents).

- Melting Point Analysis : Validates crystallinity (e.g., Tm = 130–135°C for related fluorophenols) .

- Reference Standards : Cross-validate spectral data using NIST Chemistry WebBook resources .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for halogenated intermediates.

- Catalyst Screening : Palladium catalysts improve cross-coupling efficiency in aryl halide reactions.

- Temperature Control : Low-temperature (-78°C) lithiation steps prevent side reactions in amine functionalization .

Q. What strategies resolve contradictions in reported reactivity of halogenated benzophenones?

- Methodological Answer :

- Comparative Reactivity Studies : Use fluorinated analogs (e.g., 4-Chloro-2-fluorobenzaldehyde) to assess electronic effects .

- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in electrophilic aromatic substitution.

- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic reaction mechanisms .

Q. How do electronic effects influence cross-coupling reactions of this compound?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing fluoro group directs electrophilic attacks to the para position.

- Steric Considerations : Steric hindrance from the amino group slows Suzuki-Miyaura couplings.

- Spectroscopic Probes : Use F NMR to monitor electronic environments during reactions .

Q. What methodological frameworks are used to evaluate biological activity of derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorinated analogs (e.g., triazolam derivatives) .

- Structure-Activity Relationship (SAR) : Modify chloro/fluoro substituents to assess cytotoxicity and bioavailability.

- Metabolic Stability Tests : Use hepatic microsomes to predict pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.